molecular formula C11H22N2O2 B2383058 tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate CAS No. 1858137-24-2

tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate

Cat. No.: B2383058
CAS No.: 1858137-24-2
M. Wt: 214.309
InChI Key: YITHVUIBQKJNDQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylmethylamine derivative. The process may include steps such as amination, reduction, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block for various chemical transformations .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays .

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its carbamate structure is similar to that of certain drugs, suggesting it could be a candidate for drug development .

Industry

In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate is unique due to its specific cyclobutyl structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets and unique reactivity in chemical synthesis .

Properties

IUPAC Name

tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITHVUIBQKJNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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